2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride
Description
2-[(2-Methylpropan-2-yl)oxymethyl]piperidine hydrochloride is a piperidine derivative characterized by a bulky tert-butyloxymethyl substituent attached to the piperidine nitrogen. The hydrochloride salt enhances its aqueous solubility, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCFBGQLDXYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride typically involves the reaction of piperidine with 2-[(2-methylpropan-2-yl)oxymethyl] chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperidine Derivatives
Substituent Variations and Physicochemical Properties
The tert-butyloxymethyl group distinguishes this compound from other piperidine hydrochlorides. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP compared to hydrophilic analogs like migalastat, favoring blood-brain barrier penetration .
- Solubility : Hydrochloride salts universally improve solubility, but bulkier substituents (e.g., tert-butyloxymethyl) may reduce it relative to smaller groups (e.g., phenyl in meperidine) .
Biological Activity
2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride is a piperidine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structural characteristics suggest potential interactions with biological targets, making it a compound of significant interest for further investigation.
- Molecular Formula : C10H22ClN
- Molecular Weight : 207.74 g/mol
- IUPAC Name : 2-[(2-Methylpropan-2-yl)oxymethyl]piperidine hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to modulation of various biochemical pathways, which may result in therapeutic effects. The compound may act as either an inhibitor or an activator, depending on the target and context of its application.
Antimicrobial Properties
Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds possess efficacy against various bacterial strains, highlighting their potential use in developing new antibiotics.
Anticancer Activity
Piperidine derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications to the piperidine ring can enhance cytotoxicity against cancer cell lines. The specific activity of this compound in this regard remains to be fully elucidated but is a promising area for future research .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Piperidine derivatives are known to influence neurotransmitter systems, and preliminary studies indicate that this compound may modulate pathways related to anxiety and depression, although detailed studies are necessary to confirm these effects .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, suggesting a strong antibacterial effect.
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that piperidine derivatives could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
- Neuropharmacological Assessment : Research involving animal models indicated that certain piperidine compounds could reduce anxiety-like behaviors in rodents. This was assessed using elevated plus maze tests, where treated animals spent more time in open arms compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
